![molecular formula C30H33NO10S3 B11682753 Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682753.png)
Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 9'-Metoxi-5',5'-dimetil-6'-(3-metilbutanoyl)-5',6'-dihidrospiro[1,3-ditiol-2,1'-tiopirano[2,3-c]quinolina]-2',3',4,5-tetracarboxilato de tetrametilo es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 9'-Metoxi-5',5'-dimetil-6'-(3-metilbutanoyl)-5',6'-dihidrospiro[1,3-ditiol-2,1'-tiopirano[2,3-c]quinolina]-2',3',4,5-tetracarboxilato de tetrametilo implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso generalmente comienza con la preparación de la estructura principal de quinolina, seguida de la introducción de los grupos espiro y ditiol. Los pasos finales implican la adición de los grupos metoxi, dimetil y tetracarboxilato en condiciones controladas para garantizar que se obtenga el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar la pureza del producto final. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El 9'-Metoxi-5',5'-dimetil-6'-(3-metilbutanoyl)-5',6'-dihidrospiro[1,3-ditiol-2,1'-tiopirano[2,3-c]quinolina]-2',3',4,5-tetracarboxilato de tetrametilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo de las condiciones y los reactivos utilizados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a diferentes derivados.
Sustitución: Pueden ocurrir varias reacciones de sustitución, particularmente en los grupos metoxi y dimetil.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían, pero generalmente implican temperaturas controladas, solventes específicos y catalizadores para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina con grupos funcionales alterados, mientras que la reducción podría producir compuestos más saturados.
Aplicaciones Científicas De Investigación
El 9'-Metoxi-5',5'-dimetil-6'-(3-metilbutanoyl)-5',6'-dihidrospiro[1,3-ditiol-2,1'-tiopirano[2,3-c]quinolina]-2',3',4,5-tetracarboxilato de tetrametilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar los mecanismos de reacción.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones biológicas y posibles efectos terapéuticos.
Medicina: Se están realizando investigaciones para explorar su potencial como fármaco candidato para diversas enfermedades.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción del 9'-Metoxi-5',5'-dimetil-6'-(3-metilbutanoyl)-5',6'-dihidrospiro[1,3-ditiol-2,1'-tiopirano[2,3-c]quinolina]-2',3',4,5-tetracarboxilato de tetrametilo implica su interacción con objetivos moleculares y vías dentro de los sistemas biológicos. Los múltiples grupos funcionales del compuesto le permiten unirse a varias enzimas y receptores, potencialmente modulando su actividad. Esto puede conducir a cambios en los procesos celulares y las respuestas biológicas, lo que lo convierte en una herramienta valiosa para estudiar los mecanismos moleculares y desarrollar nuevas terapias.
Comparación Con Compuestos Similares
Compuestos similares
9'-Metoxi-5',5'-dimetil-6'-(3-metilbutanoyl)-5',6'-dihidrospiro[1,3-ditiol-2,1'-tiopirano[2,3-c]quinolina]-2',3',4,5-tetracarboxilato de tetrametilo: comparte similitudes con otros derivados de espiro y quinolina, como:
Unicidad
Lo que distingue al 9'-Metoxi-5',5'-dimetil-6'-(3-metilbutanoyl)-5',6'-dihidrospiro[1,3-ditiol-2,1'-tiopirano[2,3-c]quinolina]-2',3',4,5-tetracarboxilato de tetrametilo es su combinación de grupos funcionales y complejidad estructural
Propiedades
Fórmula molecular |
C30H33NO10S3 |
|---|---|
Peso molecular |
663.8 g/mol |
Nombre IUPAC |
tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C30H33NO10S3/c1-14(2)12-18(32)31-17-11-10-15(37-5)13-16(17)19-24(29(31,3)4)42-21(26(34)39-7)20(25(33)38-6)30(19)43-22(27(35)40-8)23(44-30)28(36)41-9/h10-11,13-14H,12H2,1-9H3 |
Clave InChI |
VZMJYJGSFHMZOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11682675.png)
![N'-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682679.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682683.png)

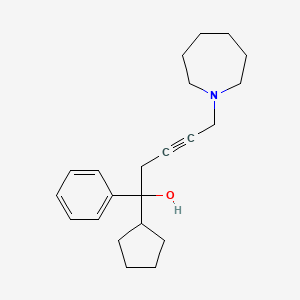
![1-[5-Hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]ethanone](/img/structure/B11682697.png)
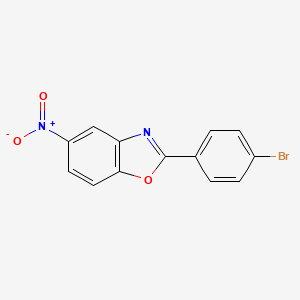
![(2Z)-N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682715.png)
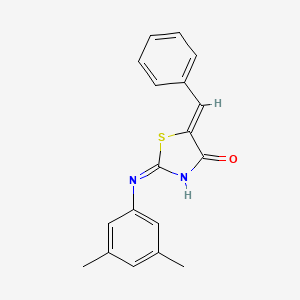
![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682723.png)
![Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11682737.png)
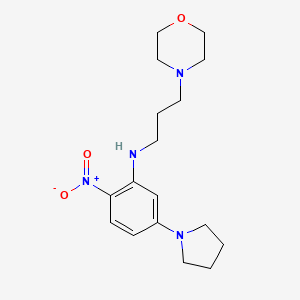
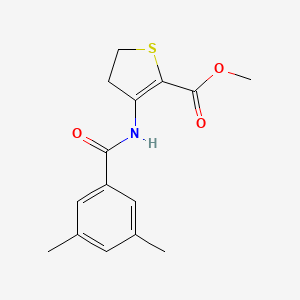
![(2,6-dibromo-4-{(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11682751.png)
